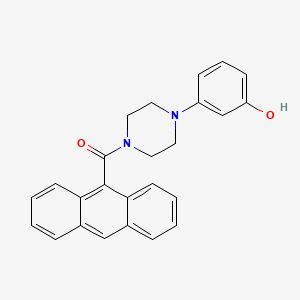

Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-hydroxyphenyl)-

Description

Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-hydroxyphenyl)-, is a structurally unique piperazine derivative characterized by two key substituents: a bulky 9-anthracenylcarbonyl group at position 1 and a 3-hydroxyphenyl moiety at position 4. This compound is hypothesized to exhibit diverse pharmacological activities, including receptor binding and antitumor effects, based on structural analogs in the literature.

Properties

CAS No. |

647854-34-0 |

|---|---|

Molecular Formula |

C25H22N2O2 |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

anthracen-9-yl-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C25H22N2O2/c28-21-9-5-8-20(17-21)26-12-14-27(15-13-26)25(29)24-22-10-3-1-6-18(22)16-19-7-2-4-11-23(19)24/h1-11,16-17,28H,12-15H2 |

InChI Key |

YTIFAMUFYNIWOS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)O)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53 |

Origin of Product |

United States |

Preparation Methods

Method Overview

-

- Piperazine

- 9-Anthracenecarbonyl chloride

- 3-Hydroxybenzaldehyde

- Bases (e.g., sodium hydroxide)

- Solvents (e.g., dichloromethane, ethanol)

-

- Reflux temperatures

- Use of inert atmospheres (nitrogen or argon)

- Column chromatography for purification

Typical Synthetic Route

Formation of Anthracenylcarbonyl Derivative:

The synthesis often begins with the reaction of piperazine with 9-anthracenecarbonyl chloride in the presence of a base such as sodium hydroxide. This step typically occurs in an organic solvent like dichloromethane under reflux conditions.$$

\text{Piperazine} + \text{9-Anthracenecarbonyl chloride} \xrightarrow{\text{NaOH}} \text{Intermediate}

$$Substitution with Hydroxyphenyl Group:

The intermediate is then reacted with 3-hydroxybenzaldehyde to introduce the hydroxyphenyl group. This reaction may also require a base to facilitate the nucleophilic attack.$$

\text{Intermediate} + \text{3-Hydroxybenzaldehyde} \xrightarrow{\text{Base}} \text{Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-hydroxyphenyl)-}

$$

Purification and Characterization

Post-synthesis, the crude product is purified using column chromatography, followed by characterization through techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- High-Resolution Mass Spectrometry (HRMS)

- Infrared Spectroscopy (IR)

Yield and Efficiency

The yield of Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-hydroxyphenyl)- can vary based on reaction conditions but is typically optimized for higher efficiency through careful control of temperature and reagent ratios.

| Step | Reaction | Yield (%) |

|---|---|---|

| Step 1 | Reaction with anthracenecarbonyl chloride | ~70-85% |

| Step 2 | Substitution with hydroxybenzaldehyde | ~65-80% |

Characterization of the synthesized compound is crucial for confirming its structure and purity:

NMR Spectroscopy: Provides information about the hydrogen and carbon environments within the molecule.

Mass Spectrometry: Confirms molecular weight and structural integrity.

IR Spectroscopy: Identifies functional groups present in the compound.

Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-hydroxyphenyl)- exhibits potential applications in:

Fluorescent Sensors: Due to its anthracene moiety, it can be used in detecting environmental pollutants.

Pharmaceutical Development: Its structural characteristics may lead to novel drug candidates targeting various biological pathways.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents.

Major Products

Oxidation: Quinones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Piperazine derivatives have been extensively studied for their pharmacological properties. The specific compound has potential applications in:

- Anticancer Research : Due to the presence of the anthracene moiety, which is known for its photodynamic properties, this compound could be investigated for its ability to induce apoptosis in cancer cells when activated by light. The hydroxyl group may enhance solubility and bioavailability, making it a candidate for further development in targeted cancer therapies.

- Neuropharmacology : Piperazine compounds are often explored for their effects on neurotransmitter systems. This specific compound could be evaluated for its potential as an anxiolytic or antidepressant agent, given the structural similarities to known psychoactive substances.

Materials Science

The unique structural attributes of piperazine derivatives allow them to be utilized in the development of advanced materials:

- Organic Light Emitting Diodes (OLEDs) : The anthracene component is particularly valuable in the field of optoelectronics. Research could focus on synthesizing polymers incorporating this compound to enhance the efficiency and stability of OLEDs.

- Nanocomposites : The compound's ability to interact with various substrates may allow it to be used as a coupling agent in nanocomposite materials, improving mechanical properties and thermal stability.

Environmental Studies

The environmental impact of synthetic compounds is a growing area of concern. Piperazine derivatives can play a role in:

- Pollutant Degradation : Investigating the degradation pathways of this compound under various environmental conditions could provide insights into its persistence and potential ecological effects.

- Water Treatment Applications : The compound's chemical properties may allow it to be used in the removal of pollutants from wastewater through adsorption processes or as part of filtration systems.

Case Studies

Case studies provide valuable insights into the practical applications and effects of piperazine derivatives. Below are examples highlighting its significance:

Mechanism of Action

The mechanism of action for Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-hydroxyphenyl)- would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity. The anthracenylcarbonyl and hydroxyphenyl groups may enhance binding affinity or specificity to certain molecular targets.

Comparison with Similar Compounds

Key Structural Features :

Anthracenyl Derivatives :

The compound 9,10-Bis[(4-(2-hydroxyethyl)piperazine-1-yl)prop-2-yne-1-yl]anthracene () shares the anthracene core but differs in substituents. While the target compound uses a carbonyl linkage, this analog employs propargylamine groups, resulting in distinct electronic profiles. The anthracenylcarbonyl group in the target compound may enhance π-π stacking interactions compared to the propargylamine-linked analog .- Hydroxyphenyl-Substituted Piperazines: Compounds like 1-(3-hydroxyphenyl)-4-[(4-methylpiperazinyl)carbonyl]piperazine (CAS 875546-47-7, ) feature a similar 3-hydroxyphenyl group but replace the anthracenyl moiety with a methylpiperazinylcarbonyl group.

Table 1: Structural and Physicochemical Comparisons

*Estimated based on molecular formula.

Pharmacological Activities

Analgesic and Opioid Receptor Interactions :

Piperazine derivatives with 3-hydroxyphenyl groups, such as those in , demonstrate potent analgesic activity and enantioselectivity comparable to morphine. The target compound’s hydroxyl group may similarly engage opioid receptors, though its anthracenyl group could sterically hinder binding .

Receptor Binding Affinities :

- 5-HT1A Serotonin Receptors :

Compounds like 1-(2-methoxyphenyl)piperazine derivatives () show high 5-HT1A affinity (Ki < 10 nM). The target compound’s 3-hydroxyphenyl group may mimic this interaction, but anthracenyl bulk could reduce efficacy . - Dopamine D2 Receptors :

Substituted piperidines with methoxyphenyl groups () achieve D2 affinities (Ki ~50 nM). The hydroxyl group in the target compound may enhance hydrogen bonding, but anthracenyl steric effects remain a limitation .

Antimicrobial and Antitumor Activity :

- Candida albicans Inhibition: Piperazine derivatives with hydroxyphenyl groups () inhibit fungal virulence at 400 μM.

- Antitumor Effects :

Hybrid nitroimidazole-piperazinyl triazoles () exhibit activity against solid tumors. The anthracenyl group in the target compound may enhance DNA intercalation, a mechanism absent in simpler arylpiperazines .

Physicochemical and Stability Profiles

- Solubility : The 3-hydroxyphenyl group improves aqueous solubility compared to purely hydrophobic analogs (e.g., 1,3-bis-(3-chlorophenyl)piperazine, ). However, the anthracenyl group likely increases logP, reducing solubility .

- Stability : ESI-MS studies on anthracene-propargylamine analogs () suggest moderate stability under physiological conditions, with CID fragmentation patterns indicating susceptibility to cleavage at the carbonyl linkage .

Biological Activity

Piperazine derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. The compound Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-hydroxyphenyl)- represents a unique structure that combines piperazine with anthracene and hydroxyphenyl moieties, potentially enhancing its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-hydroxyphenyl)- can be represented as follows:

- Molecular Formula: C₁₈H₁₈N₂O₂

- Molecular Weight: 290.35 g/mol

- CAS Number: [specific CAS number if available]

The presence of the anthracenyl and hydroxyphenyl groups is expected to contribute to the compound's lipophilicity and potential interactions with biological targets.

Research indicates that piperazine derivatives exhibit a variety of biological activities, including:

- Antioxidant Activity: Piperazine derivatives have shown potential as antioxidants, protecting cells from oxidative stress. For instance, studies have demonstrated that certain piperazine compounds can effectively reduce reactive oxygen species (ROS) levels in neuronal cell lines, thus preventing oxidative damage and apoptosis .

- Opioid Receptor Modulation: Some piperazine derivatives are known to act as opioid receptor antagonists. Research has identified that specific 1-substituted piperazines can exhibit low nanomolar potencies at μ, δ, and κ opioid receptors, highlighting their potential in pain management and addiction therapy .

- Antitumor Activity: Piperazine compounds have also been investigated for their anticancer properties. Certain derivatives have demonstrated selective cytotoxicity against cancer cell lines through mechanisms involving PARP-1 inhibition and modulation of apoptotic pathways .

Antioxidant Activity

A study focusing on the antioxidative properties of piperazine derivatives showed that compounds could significantly protect SH-SY5Y cells from H₂O₂-induced oxidative stress at concentrations as low as 20 μM. The most effective compound exhibited enhanced cell survival by stabilizing mitochondrial membranes and reducing ROS production .

Opioid Receptor Antagonism

In a separate investigation, it was found that 1-substituted 4-(3-hydroxyphenyl)piperazines acted as pure opioid antagonists. These compounds displayed significant binding affinity at opioid receptors, suggesting potential applications in treating opioid dependence and related disorders .

Antitumor Effects

The antitumor efficacy of piperazine derivatives has been explored in various studies. For example, a series of apigenin-piperazine hybrids demonstrated potent PARP-1 inhibitory effects with IC₅₀ values in the low nanomolar range. This highlights their potential as chemotherapeutic agents in BRCA-deficient cancers .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.